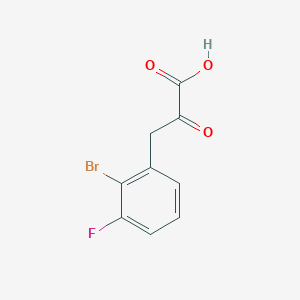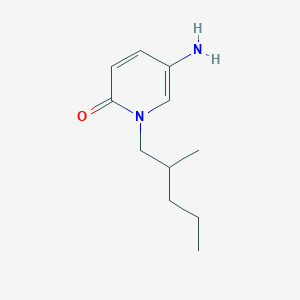
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and a carboxylic acid group attached to the triazole ring
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenylhydrazine and ethyl acetoacetate.
Cyclization: The hydrazine derivative undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid, to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it can interact with DNA or RNA, affecting gene expression and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid can be compared with other triazole derivatives, such as:
1-(2,4-Dichlorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Similar structure but with different substitution pattern on the phenyl ring.
1-(3,4-Difluorophenyl)-1h-1,2,3-triazole-5-carboxylic acid: Fluorine atoms instead of chlorine atoms on the phenyl ring.
1-(3,4-Dichlorophenyl)-1h-1,2,3-triazole-4-carboxylic acid: Carboxylic acid group attached to a different position on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the position of the carboxylic acid group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H5Cl2N3O2 |
|---|---|
Molekulargewicht |
258.06 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-8(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
InChI-Schlüssel |
HAEKPLNJKPDGNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N2C(=CN=N2)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


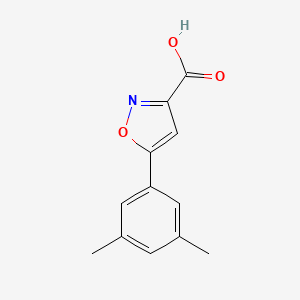

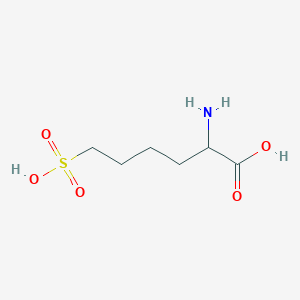
![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
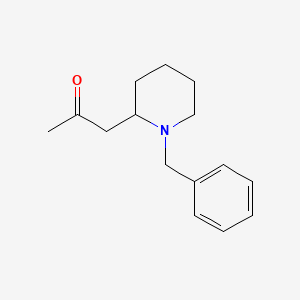
![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-7-yl}methanaminehydrochloride](/img/structure/B13538642.png)

![4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B13538676.png)
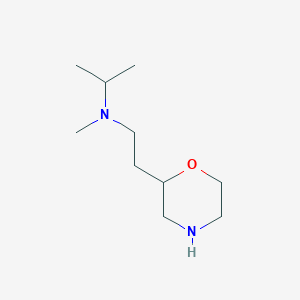
![tert-butyl3-sulfamoyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13538680.png)
